2-(3-methylphenyl)-4-{[2-(trifluoromethyl)phenyl]methyl}-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
Description
This compound belongs to the benzothiadiazine class, characterized by a bicyclic core containing sulfur and nitrogen atoms. Its structure is distinguished by a 3-methylphenyl group at the 2-position and a 2-(trifluoromethyl)phenylmethyl substituent at the 4-position. The trifluoromethyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity, which are critical for bioavailability and target engagement in medicinal chemistry .
Properties
IUPAC Name |
2-(3-methylphenyl)-1,1-dioxo-4-[[2-(trifluoromethyl)phenyl]methyl]-1λ6,2,4-benzothiadiazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F3N2O3S/c1-15-7-6-9-17(13-15)27-21(28)26(19-11-4-5-12-20(19)31(27,29)30)14-16-8-2-3-10-18(16)22(23,24)25/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKCAHMBOXVLDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Trifluoromethyl vs. Chloro/Methoxy Groups : The target compound’s trifluoromethyl group provides superior metabolic stability compared to chloro or methoxy substituents, which are prone to oxidative degradation .
- Lipophilicity : The trifluoromethyl group increases lipophilicity (logP ~3.5 estimated), enhancing membrane permeability compared to acetyl or methoxy derivatives (logP ~2.0–2.8) .
- Steric Effects : Bulky groups like cyclobutylmethyl () reduce enzymatic binding efficiency but improve selectivity for hydrophobic targets .
Pharmacological and Biochemical Profiles
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
